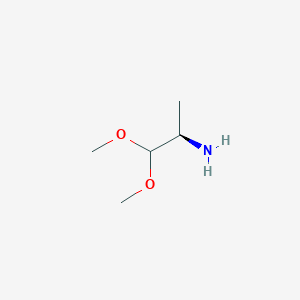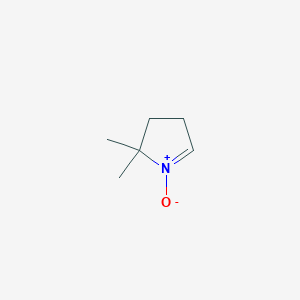
5,5-Diméthyl-1-pyrroline N-oxyde
Vue d'ensemble
Description
Le N-oxyde de 5,5-diméthyl-1-pyrroline (DMPO) est un composé piège à spin à base de nitrone largement utilisé dans les domaines de la chimie et de la biologie pour la détection et l’identification des radicaux libres. Il est particulièrement connu pour sa capacité à former des adduits stables avec des radicaux de courte durée de vie, ce qui en fait un outil précieux en spectroscopie de résonance paramagnétique électronique (RPE) .
Applications De Recherche Scientifique
5,5-Dimethyl-1-pyrroline N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
Le principal mécanisme par lequel le N-oxyde de 5,5-diméthyl-1-pyrroline exerce ses effets est le piégeage de spin. Lorsqu’il rencontre un radical libre, il réagit pour former un adduit radicalaire nitrone stable. Cet adduit peut ensuite être détecté et analysé par spectroscopie RPE, fournissant des informations précieuses sur la nature et la concentration des espèces radicalaires .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5,5-Dimethyl-1-pyrroline N-oxide is a commonly used spin trap that reacts with oxygen, nitrogen, sulfur, and carbon-centered radicals . This allows their characterization when used in association with electron spin resonance and immuno-spin trapping . DMPO is water-soluble, rapidly penetrates lipid bilayers, has low toxicity, and can be used in vitro and in vivo .
Cellular Effects
5,5-Dimethyl-1-pyrroline N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, incubation of lymphocytes with DMPO decreased DNA damage by NiCl2 . In another study, DMPO was found to have anti-inflammatory activity in RAW 264.7 macrophages .
Molecular Mechanism
The molecular mechanism of action of 5,5-Dimethyl-1-pyrroline N-oxide involves its interaction with free radicals. DMPO reacts with free radicals to form stable adducts that can be further studied . This allows for the detection and analysis of free radicals in biological systems .
Temporal Effects in Laboratory Settings
When an aqueous solution of 5,5-Dimethyl-1-pyrroline N-oxide was heated at 70˚C for 30 min, formation of DMPO-OH was observed . This DMPO-OH radical formation was suppressed under an argon atmosphere . When water was replaced with ultra-pure water for ICP-MS experiments, DMPO-OH radical formation was also diminished .
Dosage Effects in Animal Models
In animal models, DMPO has been shown to have an analgesic effect on formalin-induced hyperalgesia in rats
Transport and Distribution
5,5-Dimethyl-1-pyrroline N-oxide is water-soluble and rapidly penetrates lipid bilayers This suggests that it can be easily transported and distributed within cells and tissues
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-oxyde de 5,5-diméthyl-1-pyrroline implique généralement l’oxydation de la 5,5-diméthyl-1-pyrroline. Une méthode courante consiste à faire réagir la 5,5-diméthyl-1-pyrroline avec du peroxyde d’hydrogène en présence d’un catalyseur tel que le tungstate de sodium. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du composé nitrone souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de N-oxyde de 5,5-diméthyl-1-pyrroline peut impliquer des procédés d’oxydation à grande échelle utilisant des réactifs et des catalyseurs similaires. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et le produit est généralement purifié par cristallisation ou distillation .
Analyse Des Réactions Chimiques
Types de réactions
Le N-oxyde de 5,5-diméthyl-1-pyrroline subit diverses réactions chimiques, impliquant principalement des espèces radicalaires. Parmi les principales réactions, on peut citer :
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes que l’oxydation.
Substitution : Dans certaines conditions, des réactions de substitution peuvent se produire, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et d’autres ROS.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés en fonction du produit souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement des adduits radicalaires stables, qui peuvent être détectés et analysés par spectroscopie RPE .
Applications de la recherche scientifique
Le N-oxyde de 5,5-diméthyl-1-pyrroline a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés similaires
N-tert-butylméthanimine N-oxyde : Un autre piège à spin à base de nitrone ayant des applications similaires.
Acide N-méthylbenzohydroxamique : Utilisé pour le piégeage de spin de radicaux spécifiques.
Unicité
Le N-oxyde de 5,5-diméthyl-1-pyrroline est unique en raison de sa grande stabilité et de sa spécificité pour le piégeage des radicaux hydroxyles. Sa capacité à former des adduits stables le rend particulièrement précieux en spectroscopie RPE, le distinguant des autres pièges à spin .
Propriétés
IUPAC Name |
2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVETGKTILCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186826 | |
| Record name | DMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3317-61-1 | |
| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
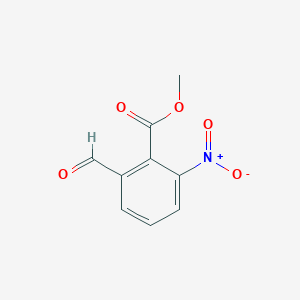

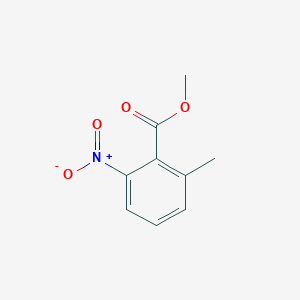
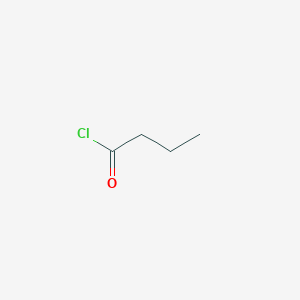



![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
